molecular formula C28H25ClN4O3S B2568413 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 892383-23-2

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2568413
CAS RN: 892383-23-2
M. Wt: 533.04
InChI Key: AGRIJZGUAKRPCU-UHFFFAOYSA-N
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Description

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

One study focuses on the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, showcasing a method for obtaining polyfunctionally substituted heterocycles. This synthesis pathway is significant for developing compounds with various biological activities, including antimicrobial and anticancer properties. The reactivity of these compounds towards different electrophilic and nucleophilic reagents is also investigated, providing a foundation for further functionalization and application in medicinal chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antimicrobial Applications

Research into the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings indicates the potential of such compounds as antimicrobial agents. Starting from citrazinic acid, a series of compounds were synthesized, demonstrating good antibacterial and antifungal activities. This suggests that structurally related compounds, including the one , could be explored for their antimicrobial properties (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Radioligand Applications

In the field of diagnostic imaging, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with potential applications in positron emission tomography (PET). The synthesis and evaluation of DPA-714 and its derivatives underscore the value of such compounds in developing diagnostic tools for neurological and oncological research (Dollé, Hinnen, Damont, et al., 2008).

Antitumor Applications

The antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines indicates the therapeutic potential of these compounds. The study highlights the synthesis of a series of derivatives, with some exhibiting mild to moderate antitumor activity. This suggests the possibility of exploring related compounds for their antitumor effects (El-Morsy, El-Sayed, & Abulkhair, 2017).

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-15-7-16(2)9-21(8-15)31-24(35)14-37-28-23-11-22-19(13-34)12-30-17(3)25(22)36-27(23)32-26(33-28)18-5-4-6-20(29)10-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRIJZGUAKRPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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